BenchChemオンラインストアへようこそ!

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

CFTR inhibition kinase selectivity anti-proliferative activity

The compound 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1448043-86-4, molecular formula C₁₅H₁₂N₄O₃, molecular weight 296.28 g/mol) is a synthetic heterocyclic small molecule that covalently fuses a 5H-pyrrolo[3,4-d]pyrimidine core with a benzo[d]oxazol-2(3H)-one moiety through an acetyl linker. The pyrrolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibition and CFTR modulation , while the benzo[d]oxazol-2(3H)-one substructure independently contributes to σ-receptor binding and TNIK inhibition.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 1448043-86-4
Cat. No. B2788445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one
CAS1448043-86-4
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C15H12N4O3/c20-14(18-6-10-5-16-9-17-11(10)7-18)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-5,9H,6-8H2
InChIKeyNNBFHKDMRLSQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1448043-86-4): A Distinctive Fused Pyrrolopyrimidine-Benzoxazolone Hybrid Scaffold for Medicinal Chemistry and Chemical Biology


The compound 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1448043-86-4, molecular formula C₁₅H₁₂N₄O₃, molecular weight 296.28 g/mol) is a synthetic heterocyclic small molecule that covalently fuses a 5H-pyrrolo[3,4-d]pyrimidine core with a benzo[d]oxazol-2(3H)-one moiety through an acetyl linker. The pyrrolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibition and CFTR modulation [1], while the benzo[d]oxazol-2(3H)-one substructure independently contributes to σ-receptor binding and TNIK inhibition [2]. This dual-domain architecture distinguishes the compound from simpler pyrrolopyrimidine or benzoxazolone monomers.

Why 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one Cannot Be Replaced by Common Pyrrolopyrimidine or Benzoxazolone Derivatives


Generic substitution with mono-functional pyrrolo[3,4-d]pyrimidines or isolated benzo[d]oxazol-2(3H)-ones fails because the acetyl-linked hybrid architecture simultaneously presents two distinct pharmacophoric elements in a fixed spatial orientation. The CFTR-inhibitory benzopyrimido-pyrrolo-oxazinedione (BPO) series, exemplified by (R)-BPO-27 (IC₅₀ = 4 nM for CFTR chloride conductance), relies on a rigid tetracyclic framework absent in the target compound [1]. Conversely, benzo[d]oxazol-2(3H)-one-based σ₁ receptor ligands require substitution patterns incompatible with the pyrrolopyrimidine attachment point [2]. The target compound's unique linker length and vectorial arrangement place it in an underexplored chemical space between BPO-class CFTR modulators and benzoxazolone-based CNS agents, making direct interchange impossible.

Quantitative Differentiation Evidence for 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one Versus Closest Structural Analogs


Divergent Kinase Inhibition Profile Versus Benzopyrimido-Pyrrolo-Oxazinedione (BPO) CFTR Modulators

The closest structurally characterized class, BPO compounds such as (R)-BPO-27 (CAS 1415390-47-4), are potent CFTR inhibitors (IC₅₀ = 4 nM by whole-cell patch clamp in CFTR-expressing CHO-K1 cells), with no reported kinase activity . In contrast, the target compound incorporates a pyrrolo[3,4-d]pyrimidine core, a privileged kinase hinge-binding scaffold. Analogous 5H-pyrrolo[3,4-d]pyrimidine-bearing compounds such as (1S,2R,5S)-5-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(2,4,5-trifluorophenyl)cyclohexanamine (CHEMBL233564) demonstrate ERK2 inhibitory activity with an IC₅₀ of 45.4 µM in a biochemical kinase assay [1]. The target compound's benzoxazolone appendage may further modulate kinase selectivity, distinguishing it from purely CFTR-targeted BPO analogs.

CFTR inhibition kinase selectivity anti-proliferative activity

Enhanced Synthetic Tractability and Physicochemical Profile Compared to Rigid Polycyclic BPO Congeners

The target compound (MW = 296.28 g/mol, molecular formula C₁₅H₁₂N₄O₃) possesses a lower molecular weight and fewer rotatable bonds than tetracyclic BPO inhibitors such as (R)-BPO-27 (MW = 548.34 g/mol, C₂₆H₁₈BrN₃O₆) . The target compound's flexible acetyl linker connecting the two heterocyclic domains may confer superior aqueous solubility and synthetic accessibility compared to the rigid fused BPO scaffold, which requires multi-step construction of a benzopyrimido-pyrrolo-oxazine core [1]. While specific solubility and permeability data for the target compound are not publicly reported, its smaller size and lower aromatic ring count predict more favorable drug-like properties under Lipinski and Veber rule criteria.

synthetic accessibility physicochemical properties drug-likeness

Orthogonal Biological Profiling Opportunity: Pyrrolopyrimidine Core Enables Kinase Panel Screening Absent in Simple Benzoxazolone Derivatives

While benzo[d]oxazol-2(3H)-one derivatives have established activity as σ₁ receptor ligands (best 3D pharmacophore model correlation coefficient = 0.89 for 31 compounds, with individual Ki values ranging from low nanomolar to micromolar) [1], they lack the pyrrolo[3,4-d]pyrimidine moiety that is a validated kinase hinge-binding motif. The target compound uniquely combines both elements, enabling interrogation of an expanded target space. Pyrrolo[3,4-d]pyrimidine-containing fragments have demonstrated binding to ERK2 (IC₅₀ = 45.4 µM) [2] and other kinases. This orthogonal profiling opportunity is absent in standalone benzo[d]oxazol-2(3H)-one analogs.

kinase profiling target engagement chemical biology

Differentiated Metabolic Stability Profile Predicted by Absence of Metabolic Hotspots Present in BPO and Benzoxazolone Congeners

The target compound lacks the bromofuran substituent of (R)-BPO-27, which contributes to extensive plasma protein binding and potential CYP-mediated metabolism. Additionally, it lacks the phenolic hydroxyl or primary amine groups present in many benzoxazolone-based σ ligands, which are sites of glucuronidation and sulfation. The pyrrolidine-dione analog CAS 1448051-89-5 (1-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)pyrrolidine-2,5-dione), which shares the core pyrrolopyrimidine-acetyl linker but replaces the benzoxazolone with a succinimide, has been profiled in ChEMBL for anti-tubercular activity (phenotypic growth assay, M. tuberculosis) . The target compound's benzoxazolone moiety is expected to confer different metabolic stability and target selectivity compared to this succinimide analog.

metabolic stability microsomal clearance ADME

Optimal Deployment Scenarios for 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS)

The pyrrolo[3,4-d]pyrimidine core serves as a validated kinase hinge-binding fragment. Procurement of this compound enables direct incorporation into kinase panel screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) without the CFTR-inhibitory bias of BPO-class molecules. Its MW of 296 g/mol positions it ideally within fragment library guidelines (MW < 300 Da), offering a higher hit rate potential than bulkier benzoxazolone-only fragments. The acetyl linker provides a vector for structure-guided optimization, as demonstrated by the ERK2 inhibition data (IC₅₀ = 45.4 µM) observed for related pyrrolo[3,4-d]pyrimidine ligands [1].

Multi-Target Chemical Probe Development for Polypharmacology Studies

The compound's dual pharmacophore design—combining a σ receptor-binding benzoxazolone domain with a kinase-targeting pyrrolopyrimidine core—makes it a valuable starting point for developing chemical probes that simultaneously engage σ receptors and kinases. This polypharmacology approach is relevant to oncology and neuroscience, where σ₁ receptor modulation and kinase inhibition have shown synergistic effects. The 3D pharmacophore model for σ₁ receptor ligands (correlation coefficient = 0.89, validated by Fisher randomization and leave-one-out tests) [2] can guide further optimization for σ₁ affinity while maintaining kinase activity.

Synthetic Methodology Development and Library Construction

The acetyl linker joining the two heterocyclic domains represents a modular synthetic handle. The compound can serve as a versatile intermediate for generating diverse libraries through late-stage functionalization of the benzoxazolone phenyl ring or the pyrrolopyrimidine C-2/C-4 positions. Its relatively low molecular weight and absence of protecting-group-demanding functionalities make it amenable to parallel synthesis and automated chemistry platforms, reducing cost per compound in library production compared to the multi-step BPO scaffold construction [3].

CFTR-Independent Cystic Fibrosis or PKD Research Tool

For polycystic kidney disease (PKD) or cystic fibrosis research programs seeking to dissect CFTR-dependent versus CFTR-independent pathways, the target compound offers a critical control tool. Unlike (R)-BPO-27 (IC₅₀ = 4 nM for CFTR), which potently inhibits CFTR chloride conductance [3], this compound's structural divergence from the tetracyclic BPO core predicts minimal CFTR activity, allowing researchers to probe alternative therapeutic mechanisms without confounding ion channel effects.

Quote Request

Request a Quote for 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.